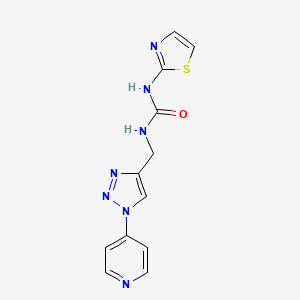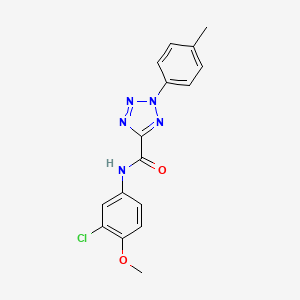![molecular formula C24H27N3O4S B2741754 1-[3-(4-ethylbenzenesulfonyl)-6-methoxyquinolin-4-yl]piperidine-4-carboxamide CAS No. 887223-31-6](/img/structure/B2741754.png)
1-[3-(4-ethylbenzenesulfonyl)-6-methoxyquinolin-4-yl]piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(4-ethylbenzenesulfonyl)-6-methoxyquinolin-4-yl]piperidine-4-carboxamide is a complex organic compound that belongs to the class of piperidine derivatives These compounds are known for their significant role in the pharmaceutical industry due to their diverse biological activities
Mecanismo De Acción
Target of Action
It’s known that piperidine derivatives play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals
Mode of Action
Piperidine derivatives are known to be important synthetic fragments for designing drugs . They are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives . More detailed studies are required to understand the compound’s interaction with its targets and any resulting changes.
Biochemical Pathways
Piperidine derivatives are known to be involved in various biological and pharmacological activities
Pharmacokinetics
It’s known that compounds containing 4-amino-4-benzylpiperidines underwent metabolism in vivo, leading to rapid clearance and low oral bioavailability
Result of Action
Piperidine derivatives have been found to exhibit significant activity against mycobacterium tuberculosis h37ra . More detailed studies are required to describe the molecular and cellular effects of this compound’s action.
Action Environment
It’s known that the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(4-ethylbenzenesulfonyl)-6-methoxyquinolin-4-yl]piperidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonation reactions, where the quinoline derivative is treated with sulfonyl chloride in the presence of a base.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diamines.
Coupling Reactions: The final step involves coupling the quinoline-sulfonyl derivative with the piperidine carboxamide under suitable conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
1-[3-(4-ethylbenzenesulfonyl)-6-methoxyquinolin-4-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the quinoline ring or the sulfonyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the quinoline or piperidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, or halides, often in the presence of a base or catalyst.
Major Products Formed
Oxidation: Quinoline N-oxides, sulfone derivatives.
Reduction: Reduced quinoline derivatives, desulfonated products.
Substitution: Substituted quinoline or piperidine derivatives.
Aplicaciones Científicas De Investigación
1-[3-(4-ethylbenzenesulfonyl)-6-methoxyquinolin-4-yl]piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-(1H-imidazol-1-yl)benzoyl)-3-cyanopyrrolo[1,2-a]quinoline: Known for its anticancer properties.
1H-pyrrolo[2,3-b]pyridine derivatives: Potent inhibitors of fibroblast growth factor receptors, used in cancer therapy.
Uniqueness
1-[3-(4-ethylbenzenesulfonyl)-6-methoxyquinolin-4-yl]piperidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its sulfonyl group enhances its solubility and reactivity, while the quinoline and piperidine rings contribute to its stability and potential biological activities. This combination makes it a versatile compound for various scientific research applications.
Propiedades
IUPAC Name |
1-[3-(4-ethylphenyl)sulfonyl-6-methoxyquinolin-4-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O4S/c1-3-16-4-7-19(8-5-16)32(29,30)22-15-26-21-9-6-18(31-2)14-20(21)23(22)27-12-10-17(11-13-27)24(25)28/h4-9,14-15,17H,3,10-13H2,1-2H3,(H2,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDDKWHCJNJRXCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCC(CC4)C(=O)N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B2741671.png)

![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B2741673.png)


![Ethyl 4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2741682.png)
![1-{[2,4'-Bipyridine]-5-yl}-3-(thiophen-2-yl)urea](/img/structure/B2741683.png)
![[(2S,3R)-2-Methylpyrrolidin-3-yl] benzoate;hydrochloride](/img/structure/B2741684.png)



![(E)-(1-((1H-benzo[d]imidazol-2-yl)methyl)piperidin-4-yl)(4-cinnamylpiperazin-1-yl)methanone](/img/structure/B2741691.png)
![Oxiran-2-yl-[3-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)piperidin-1-yl]methanone](/img/structure/B2741692.png)

